Enhanced Lipophilicity (XLogP3) Over the 8-Unsubstituted Analog
The target compound exhibits a computed XLogP3 of 4.3, a 0.5 log unit increase compared to the des-ethoxy analog N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (XLogP3 ~3.8) [1]. This quantifiable increase in lipophilicity is attributed to the 8-ethoxy substituent and is predictive of enhanced passive membrane permeability, a critical parameter for intracellular target engagement or blood-brain barrier penetration in neuroinflammatory models [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (XLogP3 = 3.8, predicted) |
| Quantified Difference | +0.5 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) for the target; comparator value predicted by analogous computation method. |
Why This Matters
The higher lipophilicity differentiates the compound in cell-based assays where membrane crossing is rate-limiting, making it the preferred choice over the des-ethoxy analog for intracellular target-based screening.
- [1] PubChem. Compound Summary for CID 16645418, N-(3-chloro-4-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
